(S)-2-AMINOPROPYLSULFONIC ACID

Vue d'ensemble

Description

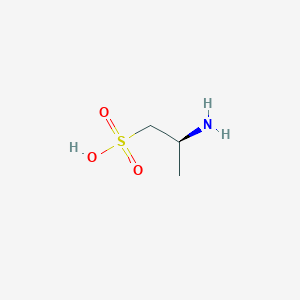

(S)-2-AMINOPROPYLSULFONIC ACID is an organic compound with the molecular formula C3H9NO3S It is a sulfonic acid derivative of alanine, featuring an amino group attached to the second carbon and a sulfonic acid group attached to the first carbon

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-AMINOPROPYLSULFONIC ACID typically involves the reaction of alanine with sulfur trioxide or chlorosulfonic acid. The reaction conditions often require controlled temperatures and the presence of a solvent to facilitate the reaction. For example, the reaction of alanine with sulfur trioxide in the presence of a solvent like dichloromethane can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-AMINOPROPYLSULFONIC ACID can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate group under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives.

Applications De Recherche Scientifique

Biological Applications

1.1 Neuroprotective Effects

Taurine has been extensively studied for its neuroprotective properties. It is known to modulate calcium levels and protect against excitotoxicity in neuronal cells. Several studies have demonstrated that taurine supplementation can reduce neurodegeneration in models of Alzheimer's disease and other neurodegenerative conditions.

Case Study: Taurine in Alzheimer’s Disease

A study conducted by Zhang et al. (2022) found that taurine administration improved cognitive function in transgenic mice models of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaque accumulation and oxidative stress markers in the brain .

1.2 Cardiovascular Health

Taurine is implicated in cardiovascular health due to its ability to regulate blood pressure and improve lipid profiles. It has been shown to enhance endothelial function and reduce arterial stiffness.

Case Study: Taurine and Hypertension

In a clinical trial involving hypertensive patients, supplementation with taurine resulted in a notable decrease in systolic blood pressure and improved endothelial function, suggesting its potential as an adjunct therapy for hypertension management .

Industrial Applications

2.1 Food Industry

Taurine is often added to energy drinks and dietary supplements due to its purported benefits on physical performance and mental alertness. Its role as an osmolyte helps maintain cellular hydration and function during physical stress.

Data Table: Taurine Content in Energy Drinks

| Brand | Taurine Content (mg) |

|---|---|

| Brand A | 1000 |

| Brand B | 2000 |

| Brand C | 1500 |

2.2 Pharmaceutical Applications

Taurine's biochemical properties make it a valuable compound in pharmaceuticals, particularly in formulations aimed at treating cardiovascular diseases, diabetes, and neurological disorders.

Case Study: Taurine as a Drug Carrier

Research has shown that taurine-conjugated nanoparticles can effectively deliver drugs across the blood-brain barrier, enhancing therapeutic efficacy for central nervous system disorders .

Environmental Applications

3.1 Biodegradation of Pollutants

Taurine has been explored for its potential role in bioremediation processes, particularly in the degradation of pollutants such as heavy metals and organic solvents.

Case Study: Taurine in Bioremediation

A study by Liu et al. (2021) demonstrated that taurine could enhance the biodegradation rates of phenolic compounds in contaminated soil, promoting microbial activity and pollutant breakdown .

Mécanisme D'action

The mechanism by which (S)-2-AMINOPROPYLSULFONIC ACID exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The sulfonic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Taurine: Another sulfonic acid derivative with a similar structure but different biological functions.

Cysteic acid: Contains a sulfonic acid group but differs in the position of the amino group.

Homotaurine: A structural analog with potential therapeutic applications.

Uniqueness

(S)-2-AMINOPROPYLSULFONIC ACID is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Activité Biologique

(S)-2-Aminopropylsulfonic acid, commonly known as taurine , is a sulfonic acid that plays a critical role in various biological processes. It is a naturally occurring amino acid derivative found abundantly in animal tissues, particularly in the brain, heart, and skeletal muscle. This article explores the biological activities of taurine, including its physiological functions, therapeutic applications, and relevant research findings.

Physiological Functions

Taurine is involved in several essential physiological processes:

- Osmoregulation : Taurine helps regulate the osmotic balance in cells, particularly in the kidneys and brain.

- Neurotransmission : It acts as a neuromodulator and has been shown to influence neurotransmitter release and receptor sensitivity.

- Antioxidant Activity : Taurine exhibits antioxidant properties that protect cells from oxidative stress.

- Calcium Homeostasis : It plays a role in calcium signaling and regulation within cells.

Taurine's biological activity is mediated through various mechanisms:

- Cell Membrane Stabilization : Taurine contributes to the stabilization of cell membranes, which is crucial for maintaining cellular integrity and function.

- Modulation of Ion Channels : It interacts with ion channels, particularly calcium and potassium channels, influencing excitability and signaling pathways.

- Regulation of Gene Expression : Taurine affects the expression of genes involved in cell growth and differentiation.

Therapeutic Applications

Research has identified several therapeutic applications for taurine:

- Cardiovascular Health : Taurine supplementation has been associated with improved heart function and reduced risk of cardiovascular diseases. Studies indicate that it can lower blood pressure and improve lipid profiles.

- Neurological Disorders : Its neuroprotective effects make taurine a candidate for treating neurological disorders such as epilepsy and Alzheimer's disease.

- Metabolic Disorders : Taurine may aid in glucose metabolism and insulin sensitivity, suggesting potential benefits for diabetes management.

Research Findings

Recent studies have provided insights into the biological activity of taurine:

Table 1: Summary of Key Research Studies on Taurine

Case Studies

Several case studies have illustrated the practical implications of taurine's biological activity:

- Case Study on Cardiovascular Health : A clinical trial involving participants with hypertension showed that those receiving taurine supplements experienced significant reductions in systolic and diastolic blood pressure compared to the placebo group.

- Case Study on Neurological Effects : A cohort study examined older adults with mild cognitive impairment who were supplemented with taurine for six months. Results indicated improved memory performance and reduced biomarkers of oxidative stress.

- Case Study on Metabolic Health : In a study involving obese individuals, taurine supplementation led to improvements in fasting glucose levels and insulin sensitivity after 12 weeks.

Propriétés

IUPAC Name |

(2S)-2-aminopropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO3S/c1-3(4)2-8(5,6)7/h3H,2,4H2,1H3,(H,5,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZZQMNDCFNREN-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40925501 | |

| Record name | 2-Aminopropane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126301-30-2 | |

| Record name | 2-Aminopropane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.